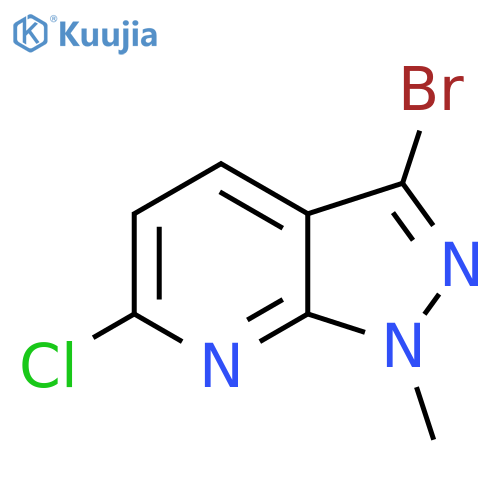

Cas no 1781008-16-9 (3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine)

1781008-16-9 structure

商品名:3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine

CAS番号:1781008-16-9

MF:C7H5BrClN3

メガワット:246.491698980331

MDL:MFCD32696753

CID:4781855

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

- 3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine

-

- MDL: MFCD32696753

- インチ: 1S/C7H5BrClN3/c1-12-7-4(6(8)11-12)2-3-5(9)10-7/h2-3H,1H3

- InChIKey: AZUZTEJTDAMFPT-UHFFFAOYSA-N

- ほほえんだ: BrC1C2=CC=C(N=C2N(C)N=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 180

- トポロジー分子極性表面積: 30.7

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B203925-500mg |

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |

1781008-16-9 | 500mg |

$ 1300.00 | 2022-06-07 | ||

| Matrix Scientific | 222544-1g |

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min |

1781008-16-9 | 95% | 1g |

$945.00 | 2023-09-06 | |

| TRC | B203925-250mg |

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |

1781008-16-9 | 250mg |

$ 785.00 | 2022-06-07 | ||

| Matrix Scientific | 222544-5g |

3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, 95% min |

1781008-16-9 | 95% | 5g |

$2520.00 | 2023-09-06 |

3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

1781008-16-9 (3-Bromo-6-chloro-1-methyl-1H-pyrazolo3,4-bpyridine) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量